(S)-6-Oxopiperazine-2-carboxylic acid
Overview
Description
(S)-6-Oxopiperazine-2-carboxylic acid is a chiral compound with significant importance in organic chemistry and pharmaceutical research. It is characterized by a piperazine ring with a carboxylic acid group and a ketone group, making it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-6-Oxopiperazine-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of an amino acid derivative with a suitable reagent to form the piperazine ring, followed by oxidation to introduce the ketone group. The reaction conditions often involve the use of catalysts and specific temperature and pH controls to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(S)-6-Oxopiperazine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions to form esters, amides, and other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl2) for forming acyl chlorides, and amines for forming amides, are commonly employed.
Major Products
The major products formed from these reactions include various derivatives of this compound, such as esters, amides, and alcohols, which can be further utilized in different chemical and pharmaceutical applications.
Scientific Research Applications
(S)-6-Oxopiperazine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: It is used in the study of enzyme mechanisms and as a building block for peptide synthesis.
Medicine: The compound is explored for its potential therapeutic properties, including its role in drug development for various diseases.
Industry: It is utilized in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of (S)-6-Oxopiperazine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The carboxylic acid group can form hydrogen bonds and ionic interactions, while the ketone group can participate in nucleophilic addition reactions. These interactions can modulate the activity of biological pathways and influence the compound’s pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
Piperazine-2-carboxylic acid: Lacks the ketone group, making it less reactive in certain chemical reactions.
6-Oxopiperidine-2-carboxylic acid: Similar structure but with a different ring system, leading to different chemical properties and reactivity.
Uniqueness
(S)-6-Oxopiperazine-2-carboxylic acid is unique due to its chiral nature and the presence of both a carboxylic acid and a ketone group. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
(2S)-6-oxopiperazine-2-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O3/c8-4-2-6-1-3(7-4)5(9)10/h3,6H,1-2H2,(H,7,8)(H,9,10)/t3-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFTIUIRRLXUUIK-VKHMYHEASA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(=O)CN1)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](NC(=O)CN1)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40717064 | |
Record name | (2S)-6-Oxopiperazine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40717064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1240584-74-0 | |
Record name | (2S)-6-Oxopiperazine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40717064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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